Propanenitrile, 3,3'-(nitroimino)bis-
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Overview
Description
Propanenitrile, 3,3’-(nitroimino)bis-: is a chemical compound with the molecular formula C6H8N4O2 . It is also known by other names such as 3,3’-(nitroimino)bis(propanenitrile) . This compound is characterized by the presence of two nitrile groups and a nitroimino group, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3,3’-(nitroimino)bis- typically involves the reaction of propanenitrile with nitroimino compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods: In industrial settings, the production of Propanenitrile, 3,3’-(nitroimino)bis- involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The industrial production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental protection .
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3,3’-(nitroimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrile and nitroimino groups, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Propanenitrile, 3,3’-(nitroimino)bis- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted nitriles .
Scientific Research Applications
Propanenitrile, 3,3’-(nitroimino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medical applications of Propanenitrile, 3,3’-(nitroimino)bis-, including its use in drug development.
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-(nitroimino)bis- involves its interaction with molecular targets and pathways within cells. The nitroimino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitrile groups can interact with enzymes and other proteins, affecting their function and activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Propanenitrile, 3,3’-(iminobis-): This compound is similar in structure but lacks the nitroimino group, which gives Propanenitrile, 3,3’-(nitroimino)bis- its unique properties.
Bis(2-cyanoethyl)amine: Another similar compound, but with different functional groups that result in distinct chemical and biological properties.
Uniqueness: This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
4164-33-4 |
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Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N,N-bis(2-cyanoethyl)nitramide |
InChI |
InChI=1S/C6H8N4O2/c7-3-1-5-9(10(11)12)6-2-4-8/h1-2,5-6H2 |
InChI Key |
OPXYCJYYLGORGT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC#N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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